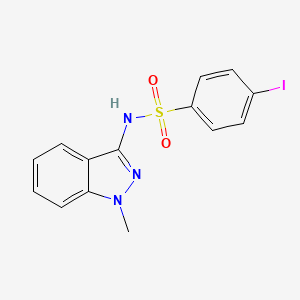

4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide

Description

Structural Overview

This compound exhibits a molecular formula of C₁₄H₁₂IN₃O₂S and possesses a molecular weight of 413.23 grams per mole. The compound's International Union of Pure and Applied Chemistry name reflects its systematic structure: this compound. The three-dimensional architecture of this molecule incorporates several distinct structural domains that contribute to its overall chemical behavior and potential biological activity.

The core structure consists of a bicyclic indazole system, which represents a fusion of a pyrazole ring with a benzene ring. The indazole moiety exists predominantly in its 1H-tautomeric form, which demonstrates greater thermodynamic stability compared to the 2H-tautomer. This heterocyclic framework serves as the foundation upon which additional functional groups are positioned to create the complete molecular architecture.

The substitution pattern includes a methyl group attached to the nitrogen atom at position 1 of the indazole ring, creating a 1-methyl-1H-indazole system. This methylation significantly influences the electronic properties and steric characteristics of the heterocyclic core. The indazole nitrogen at position 3 forms an amide bond with the sulfonamide functional group, establishing a crucial linkage between the heterocyclic and aromatic domains of the molecule.

The benzenesulfonamide portion features an iodine atom substituted at the para position relative to the sulfonamide group. This halogen substitution introduces unique electronic and steric properties that can significantly influence molecular interactions and biological activity. The Simplified Molecular Input Line Entry System representation of this compound is O=S(C1=CC=C(I)C=C1)(NC2=NN(C)C3=C2C=CC=C3)=O, which provides a linear notation describing the complete molecular connectivity.

Key Functional Groups and Their Significance

The structural complexity of this compound arises from the presence of several distinct functional groups, each contributing unique chemical and biological properties to the overall molecule. Understanding these functional components provides insight into the compound's potential applications and mechanisms of action in various research contexts.

The indazole ring system represents one of the most pharmacologically significant structural features of this compound. Indazole-containing derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-human immunodeficiency virus activities. The bicyclic nature of the indazole core provides a rigid framework that can engage in specific molecular interactions with biological targets. The presence of nitrogen atoms within this heterocyclic system enables hydrogen bonding interactions and provides sites for protonation under physiological conditions.

The methylation at the nitrogen-1 position of the indazole ring serves multiple functions in determining the compound's properties. This substitution pattern influences the electronic distribution within the heterocyclic system and affects the molecule's ability to participate in hydrogen bonding interactions. Additionally, the methyl group contributes to the overall lipophilicity of the compound, which can impact its pharmacokinetic behavior and membrane permeability characteristics.

The sulfonamide functional group represents a well-established pharmacophore in medicinal chemistry, with sulfonamide-containing compounds serving as the foundation for numerous therapeutic agents. Sulfonamides were among the first examples of carboxylic acid isosteres to demonstrate utility in drug design, with classical examples including the sulfonamide class of antibacterial agents developed in the 1930s and 1940s. The sulfonamide moiety is generally weakly acidic with a pKa value of approximately 10, and it can establish similar hydrogen bonding geometries compared to carboxylic acids due to the comparable distance between the two oxygen atoms.

The iodine substitution at the para position of the benzene ring introduces several important characteristics to the molecule. Halogen atoms, particularly iodine, can participate in halogen bonding interactions, which represent a growing area of interest in medicinal chemistry. The iodine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions and providing opportunities for chemical modification. Furthermore, the presence of iodine can enable radiolabeling applications for imaging studies, as iodine isotopes are commonly employed in nuclear medicine applications.

The combination of these functional groups creates a molecule with significant potential for structure-activity relationship studies. The indazole core provides a stable scaffold for substitution, while the sulfonamide linkage offers opportunities for hydrogen bonding interactions with biological targets. The iodine substitution provides both electronic effects and potential for further chemical modification, making this compound a valuable tool for medicinal chemistry research programs.

Historical Context and Research Motivation

The development of this compound can be understood within the broader context of indazole and sulfonamide research in medicinal chemistry. The historical significance of both structural components has contributed to the scientific interest in compounds that combine these pharmacologically relevant moieties.

Indazole derivatives have gained considerable attention in medicinal chemistry due to their diverse biological activities and their presence in several approved pharmaceutical agents. The indazole scaffold appears in marketed drugs such as niraparib, which has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer. Pazopanib, another indazole-containing compound, serves as a tyrosine kinase inhibitor approved by the Food and Drug Administration for renal cell carcinoma. Additionally, bendazac and benzydamine represent commercially available anti-inflammatory drugs that contain the 1H-indazole scaffold.

The sulfonamide functional group has an even longer history in pharmaceutical development, dating back to the discovery of prontosil and the subsequent development of sulfanilamide-based antibacterial agents. These early sulfonamide drugs demonstrated the potential of this functional group to serve as a carboxylic acid bioisostere, providing similar binding characteristics while offering distinct pharmacokinetic advantages. The success of sulfonamide-containing drugs has led to continued exploration of this functional group in contemporary drug discovery programs.

The incorporation of halogen atoms, particularly iodine, into pharmaceutical compounds has gained increasing recognition due to the unique interactions that halogens can provide. Halogen bonding represents a relatively recently recognized non-covalent interaction that can contribute to the binding affinity and selectivity of drug molecules. The strength of halogen bonds increases with the size of the halogen atom, making iodine particularly attractive for applications requiring strong halogen bonding interactions.

Research motivation for compounds like this compound stems from several factors. First, the combination of proven pharmacophores (indazole and sulfonamide) in a single molecule provides an opportunity to explore synergistic effects and develop compounds with enhanced biological activity. Second, the presence of the iodine substituent offers unique opportunities for halogen bonding interactions that may contribute to improved selectivity for specific biological targets.

Contemporary research programs have demonstrated interest in indazole derivatives for cardiovascular diseases, with compounds showing efficacy in experimental settings for conditions such as atherosclerosis. The estrogen receptor-beta agonist activity observed with certain indazole derivatives highlights the potential for this scaffold to interact with nuclear receptors and influence cardiovascular health. The anti-inflammatory properties associated with indazole compounds also suggest potential applications in treating inflammatory conditions that contribute to cardiovascular disease progression.

The structural design of this compound incorporates elements that address common challenges in drug discovery. The methylation of the indazole nitrogen provides a strategy for modulating the compound's physicochemical properties while maintaining the core heterocyclic structure. The sulfonamide linkage offers opportunities for hydrogen bonding interactions with target proteins, while the iodine substitution provides both electronic effects and potential for specific halogen bonding interactions.

Table 1: Physical and Chemical Properties of this compound

Properties

IUPAC Name |

4-iodo-N-(1-methylindazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12IN3O2S/c1-18-13-5-3-2-4-12(13)14(16-18)17-21(19,20)11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFUKEXNEWNCQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)NS(=O)(=O)C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12IN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Precursor Preparation

A critical step in the synthesis involves the preparation of 1-methyl-1H-indazole as a key precursor. The N-methylation of indazole can be achieved through a regioselective protocol specifically designed for N-1 alkylation. This step is crucial as indazoles can potentially undergo alkylation at either the N-1 or N-2 position, and controlling regioselectivity is essential for obtaining the desired intermediate.

N-Methylation of Indazole

The N-methylation process typically involves:

- Suspension of indazole (approximately 42 mmol) in 30 mL of 30% hydrochloric acid

- Addition of 3.85 mL of a 30% aqueous solution of formaldehyde (42 mmol)

- After 1 hour, addition of 30 mL of water

- Maintaining the mixture at room temperature overnight

- Collection of the precipitate by filtration

This method produces 1-methyl-1H-indazole with good regioselectivity, which is essential for the subsequent coupling steps.

Sulfonamide Formation

The formation of the sulfonamide linkage between the 1-methyl-1H-indazole and the 4-iodobenzenesulfonyl moiety represents a critical step in the synthesis.

Coupling Reaction

The coupling reaction typically involves the reaction of 1-methyl-1H-indazol-3-amine with 4-iodobenzenesulfonyl chloride. This reaction requires:

- Preparation of the 1-methyl-1H-indazol-3-amine intermediate

- Reaction with 4-iodobenzenesulfonyl chloride under basic conditions

- Careful control of temperature, typically maintained between 0-5°C initially, then allowed to warm to room temperature

- Monitoring by thin-layer chromatography to ensure complete conversion

Alternative Coupling Approaches

Based on related sulfonamide syntheses, alternative coupling approaches may involve:

- Use of 3-methyl-1-((4-phenylpiperazin-1-yl)sulfonyl)-1H-imidazol-3-ium as a sulfonylating agent

- Palladium-catalyzed cross-coupling reactions for introducing the iodo-substituted aryl group

- Reaction of appropriate amines with sulfonyl chlorides to form the desired sulfonamide linkage

Detailed Synthetic Protocol

The complete synthesis of this compound can be divided into several key steps, each requiring specific reaction conditions and purification methods.

Preparation of 1-Methyl-1H-indazole

The N-methylation of indazole is typically achieved through reaction with formaldehyde under acidic conditions, as described in Section 1.2. This reaction produces 1-methyl-1H-indazole, which serves as a key building block for the target compound.

Functionalization at the 3-Position

The introduction of an amino group at the 3-position of 1-methyl-1H-indazole can be achieved through various methods:

- Nitration followed by reduction

- Direct amination through metal-catalyzed C-N bond formation

- Halogenation followed by amination via nucleophilic aromatic substitution

Sulfonamide Formation

The sulfonamide formation involves the reaction of 1-methyl-1H-indazol-3-amine with 4-iodobenzenesulfonyl chloride:

- Dissolving 1-methyl-1H-indazol-3-amine in an appropriate solvent (typically dichloromethane or THF)

- Addition of a base (such as triethylamine or pyridine) to neutralize the HCl generated during the reaction

- Dropwise addition of 4-iodobenzenesulfonyl chloride at controlled temperature

- Stirring for several hours to ensure complete reaction

- Workup and purification to obtain the final product

Purification Methods

Purification of this compound is crucial for obtaining a high-purity product suitable for medicinal chemistry applications.

Chromatographic Purification

Column chromatography is commonly employed for the purification of this compound:

- Silica gel chromatography using appropriate solvent systems (typically hexane/ethyl acetate gradients)

- Monitoring of fractions by thin-layer chromatography

- Collection and concentration of pure fractions

Recrystallization

Recrystallization can be used as an alternative or complementary purification method:

- Dissolution of the crude product in a minimum amount of hot solvent

- Slow cooling to induce crystallization

- Filtration and washing of crystals with cold solvent

- Drying under vacuum to obtain the pure compound

Analytical Characterization

The successful synthesis of this compound can be confirmed through various analytical techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information:

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis:

- ESI-MS typically shows the [M+H]⁺ ion corresponding to the molecular weight of this compound (approximately 413.233 g/mol)

- High-resolution mass spectrometry provides accurate mass measurement to confirm the molecular formula

Reaction Mechanism Considerations

Understanding the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and improving yields.

N-Methylation Mechanism

The N-methylation of indazole involves:

Sulfonamide Formation Mechanism

The formation of the sulfonamide linkage proceeds through:

- Nucleophilic attack by the amino group at the 3-position of 1-methyl-1H-indazole on the sulfur atom of the sulfonyl chloride

- Displacement of the chloride leaving group

- Deprotonation to form the final sulfonamide product

Optimization Strategies

Several strategies can be employed to optimize the synthesis of this compound.

Temperature Control

Temperature control is crucial for several steps in the synthesis:

Solvent Selection

The choice of solvent can significantly impact reaction efficiency:

- Polar aprotic solvents (DMF, DMSO) often facilitate nucleophilic substitution reactions

- Dichloromethane or THF are commonly used for sulfonamide formation

- Solvent polarity can influence regioselectivity in the N-methylation step

Scale-Up Considerations

Scaling up the synthesis of this compound from laboratory to larger scale requires careful consideration of several factors.

Heat Management

Exothermic reactions, particularly the sulfonamide formation step, require effective heat management:

- Slower addition rates of reagents

- More efficient cooling systems

- Potential use of continuous flow systems for better temperature control

Purification Efficiency

Large-scale purification may require alternative approaches:

- Recrystallization may be preferred over column chromatography

- Continuous crystallization processes

- Use of simpler solvent systems to facilitate recovery and recycling

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indazole ring and the sulfonamide moiety.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

The compound 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide is a sulfonamide derivative with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and insights from diverse verified sources.

Anticancer Activity

One of the prominent applications of this compound is in the field of cancer research. Studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. The incorporation of the indazole moiety is believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways.

Case Study: Inhibition of Tumor Cell Proliferation

A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability and induced apoptosis in a dose-dependent manner. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. This compound has shown potential against a range of bacterial strains, making it a candidate for further development as an antibiotic.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Enzyme Inhibition

Research has indicated that this compound can act as an inhibitor for certain enzymes, particularly those involved in inflammatory processes. This suggests its potential use in treating inflammatory diseases.

Drug Design and Development

The unique structure of this sulfonamide makes it a valuable scaffold for drug design. Modifications to its chemical structure can lead to derivatives with improved efficacy and selectivity for various biological targets.

Structure-Activity Relationship (SAR)

Research into SAR has highlighted that modifications at the iodo position or variations in the indazole ring can significantly alter biological activity, providing a pathway for developing more potent analogs.

Mechanism of Action

The mechanism of action of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the indazole ring can engage in π-π stacking interactions with aromatic amino acids . These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Piperazine-containing derivatives (e.g., ) exhibit enhanced receptor affinity due to their basic nitrogen atoms, which are absent in the target compound.

Iodine vs. Other Para-Substituents: Iodo-substituted derivatives (e.g., ) display distinct electronic profiles compared to methyl or hydrogen analogs (e.g., ).

Synthetic Yields and Conditions :

- N-(1H-Indazol-4-yl)-4-methylbenzenesulfonamide (3a) achieves an 83% yield via iron-mediated reduction , whereas iodinated analogs often require careful handling due to iodine’s sensitivity to light and moisture .

Pharmacokinetic and Bioavailability Considerations

- Lipinski’s Rule of Five : The 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives (MW ≤ 500, clogP ≤ 5) comply with drug-likeness criteria . The target compound’s molecular weight (~400.2) and estimated clogP (~3–4, assuming iodine’s hydrophobicity) suggest favorable oral bioavailability.

- Salt Forms: Hydrochloride salts (e.g., ) enhance solubility but require specific storage conditions (2–8°C, inert atmosphere), whereas the non-ionic target compound may offer better stability under ambient conditions.

Biological Activity

4-Iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article comprehensively reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

- Chemical Name : this compound

- CAS Number : 2085690-77-1

- Molecular Formula : C₁₃H₁₃IN₃O₂S

- Molecular Weight : 367.23 g/mol

Synthesis

The synthesis of this compound typically involves the coupling of an indazole derivative with a sulfonamide moiety. Various methods, including Suzuki-Miyaura cross-coupling reactions, have been employed to achieve high yields and purity of the final product .

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. The compound has shown activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon Cancer) | 0.64 | PLK4 inhibition |

| KMS-12 BM (Myeloma) | 1.4 | Apoptosis induction |

| HT29 (Colorectal) | 0.9 - 6.1 | ERK1/2 pathway modulation |

The compound acts as a potent inhibitor of Polo-like kinase 4 (PLK4), which is crucial for cell cycle regulation and has been implicated in tumorigenesis .

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. The interaction of the indazole scaffold with target proteins facilitates the compound's antitumor effects.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the indazole and sulfonamide moieties significantly influence the biological activity:

| Modification | Effect on Activity |

|---|---|

| Halogen substitutions on indazole | Enhanced potency |

| Variations in sulfonamide group | Altered solubility and selectivity |

These findings suggest that careful tuning of the chemical structure can optimize therapeutic efficacy while minimizing off-target effects .

Case Studies

Several research articles have documented the efficacy of similar compounds in clinical settings:

- Clinical Trials : A derivative similar to this compound was evaluated in phase I trials for patients with BRAFV600-mutant melanoma, demonstrating promising antitumor activity and acceptable safety profiles .

- Animal Models : In vivo studies using mouse models have shown that compounds with similar structures can effectively delay tumor growth, highlighting their potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. A common intermediate is the parent sulfonamide scaffold (e.g., N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide), which is iodinated at the para position using iodine monochloride (ICl) or via Ullmann-type couplings. Reaction conditions (e.g., temperature, solvent polarity) significantly influence regioselectivity and yield .

- Key Analytical Tools : Thin-layer chromatography (TLC) for reaction monitoring, NMR (¹H/¹³C) for structural confirmation, and high-resolution mass spectrometry (HRMS) for purity assessment .

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its lattice?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to determine the crystal structure. The indazole ring forms π-π stacking interactions with adjacent sulfonamide groups, while the iodine atom participates in halogen bonding with nearby sulfonyl oxygen atoms. Hydrogen bonds between the sulfonamide NH and indazole N atoms further stabilize the lattice .

- Data Interpretation : Crystallographic software (e.g., SHELX, OLEX2) refines atomic coordinates, with R-factor values typically <0.05 for high-quality datasets .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Methodological Answer : Antiproliferative activity is assessed using MTT assays against cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC₅₀ values) are generated, and selectivity is compared to non-cancerous cells (e.g., HEK293). Apoptosis induction is validated via flow cytometry (Annexin V/PI staining) .

- Controls : Positive controls (e.g., cisplatin) and vehicle-treated cells (DMSO) are included to validate assay robustness .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the indazole ring) affect the compound’s biological efficacy and selectivity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with substituents at the indazole C5/C7 positions. Methyl or halogen groups at C5 enhance steric hindrance, reducing off-target interactions. Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., carbonic anhydrase IX), validated by surface plasmon resonance (SPR) .

- Contradictions : Some analogs show reduced solubility despite improved potency, necessitating formulation optimization (e.g., PEGylation) .

Q. What strategies resolve discrepancies in crystallographic data between sulfonamide derivatives?

- Methodological Answer : Conflicting XRD data (e.g., bond-length variations in sulfonamide S=O groups) are addressed by refining thermal displacement parameters (B-factors) and validating with quantum mechanical calculations (DFT). Discrepancies may arise from crystal packing effects or disorder in the iodine position .

- Case Study : In N-(1-methylindazolyl)sulfonamides, torsional angles between the benzene and indazole rings differ by up to 15° across studies, attributed to solvent polarity during crystallization .

Q. How is reaction yield optimized in large-scale syntheses of this compound?

- Methodological Answer : Design of Experiments (DoE) methodologies (e.g., Taguchi or Box-Behnken designs) identify critical parameters (e.g., catalyst loading, solvent ratio). Flow chemistry systems (e.g., microreactors) enhance mixing efficiency and reduce side reactions (e.g., iodine disproportionation). Yields >80% are achievable with residence times <30 minutes .

- Analytical Validation : In-line FTIR monitors intermediate formation, while HPLC quantifies purity post-synthesis .

Q. What mechanisms underlie the compound’s stability under physiological conditions?

- Methodological Answer : Stability is assessed via accelerated degradation studies (pH 1–9 buffers, 37°C). LC-MS identifies degradation products (e.g., deiodinated sulfonamide or indazole ring oxidation). The iodine substituent’s electronegativity slows hydrolysis of the sulfonamide bond compared to chloro analogs .

- Key Finding : Plasma protein binding (≥90%) enhances half-life but reduces bioavailability, requiring prodrug strategies .

Data Contradictions and Mitigation

- Biological Activity Variability : Discrepancies in IC₅₀ values across studies may stem from cell line genetic drift or assay protocols (e.g., serum concentration in media). Harmonized protocols (e.g., CLSI guidelines) improve reproducibility .

- Synthetic Yield Disparities : Batch vs. flow synthesis accounts for ±15% yield differences due to heat transfer efficiency. Microreactors mitigate exothermic side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.